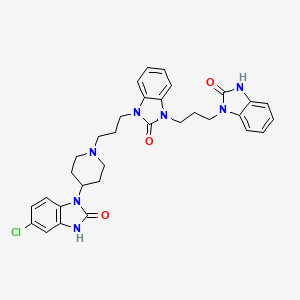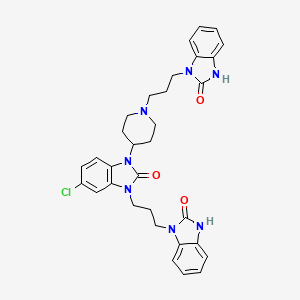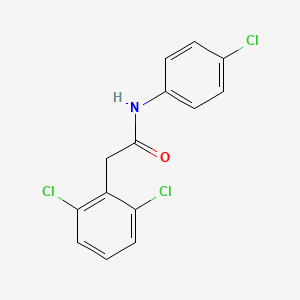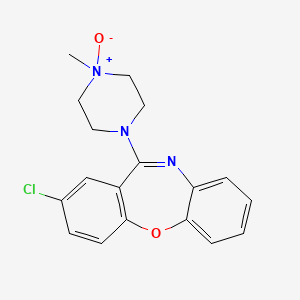
Loxapine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxapine N-oxide is a derivative of loxapine, a dibenzoxazepine tricyclic antipsychotic agent. Loxapine has been used in psychiatry for over 40 years, primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the N-oxidation of loxapine by flavonoid monoamine oxidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Loxapine N-oxide is synthesized through the N-oxidation of loxapine. This reaction is typically catalyzed by flavonoid monoamine oxidases . The reaction conditions involve the use of specific oxidizing agents under controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the loxapine molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Loxapine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to loxapine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Loxapine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Loxapine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with monoamine oxidases and other enzymes.
Medicine: Explored for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
Mechanism of Action
Loxapine N-oxide exerts its effects primarily through the antagonism of dopamine and serotonin receptors . By blocking these receptors, it induces cortical inhibition, leading to tranquilization and suppression of aggression. The exact molecular targets include dopamine D2 receptors and serotonin 5-HT2 receptors .
Comparison with Similar Compounds
Loxapine N-oxide is similar to other tricyclic antipsychotic agents such as clozapine and amoxapine . it is unique in its specific N-oxidation, which alters its pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Clozapine: Another dibenzoxazepine antipsychotic with a similar structure.
Amoxapine: A metabolite of loxapine with distinct pharmacological properties.
This compound stands out due to its specific interactions with monoamine oxidases and its unique metabolic profile .
Properties
IUPAC Name |
8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSWANHLDLADDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25967-34-4 |
Source


|
| Record name | Loxapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOXAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of loxapine in humans, and what enzymes are involved?
A1: Loxapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:
- 8-hydroxylation: Catalyzed by CYP1A2, this pathway leads to the formation of 8-hydroxyloxapine. []
- 7-hydroxylation: CYP2D6 is the primary enzyme responsible for 7-hydroxyloxapine formation. []
- N-demethylation: CYP3A4 plays a crucial role in this pathway, converting loxapine to amoxapine (N-desmethylloxapine). []
- N-oxidation: Both CYP3A4 and flavin-containing monooxygenase (FMO) contribute to the formation of loxapine N-oxide. []
Q2: Are there analytical methods available for quantifying loxapine and its metabolites, including this compound, in biological samples?
A2: Yes, several analytical methods have been developed and validated for the quantification of loxapine and its metabolites.
- Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of loxapine in human plasma and urine, as well as for the identification of metabolites like this compound. []
- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and selective technique for the simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine in human plasma. [, ] These methods often employ different extraction techniques, such as cation-exchange solid-phase extraction for loxapine, amoxapine, and the hydroxylated metabolites, and organic precipitation for this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


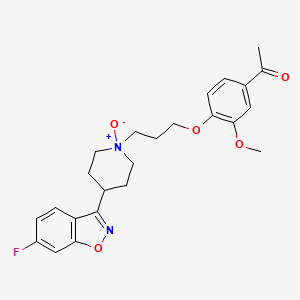

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)

